molecular formula C24H17ClFN3O B2738331 3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189946-45-9

3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2738331
CAS No.: 1189946-45-9
M. Wt: 417.87
InChI Key: GGDBROWJQIDQNE-UHFFFAOYSA-N
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Description

3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189946-45-9) is a high-purity chemical reagent with a molecular formula of C₂₄H₁₇ClFN₃O and a molecular weight of 417.9 g/mol, offered for advanced biological and medicinal chemistry research . This compound belongs to the pyrimido[5,4-b]indol-4-one class of heterocyclic molecules, characterized by a fused pyrimidine-indole core structure . The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind with high affinity to multiple receptors and its presence in numerous clinically active molecules . Scientific research into closely related analogues has demonstrated significant potential in several areas. These compounds have shown notable antiproliferative effects against various cancer cell lines, with a primary mechanism of action involving the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . Studies also indicate that this family of compounds possesses antimicrobial and antiviral activities, having been evaluated for efficacy against a range of bacterial and viral pathogens, suggesting applications in infectious disease research . As a versatile scaffold, it serves as a valuable tool for biochemical research, enabling the study of key signaling pathways involved in cell growth and differentiation . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-20-12-18(26)11-10-17(20)14-29-21-9-5-4-8-19(21)22-23(29)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBROWJQIDQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a substituted indole with a benzyl halide under basic conditions, followed by cyclization and further functionalization to introduce the chlorofluorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Key Pyrimidoindole Derivatives

Compound Name 3-Position Substitution 5-Position Substitution Additional Substituents
Target Compound Benzyl 2-Chloro-4-fluorobenzyl None
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 2-Methoxybenzyl 4-Fluorobenzyl 8-Fluoro
5-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 2-Methoxybenzyl 2-Chloro-6-fluorobenzyl None
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Chlorophenyl 2-Phenacylsulfanyl (S-containing)
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one 4-Fluorobenzyl Methyl 8-Methoxy

Key Observations:

Substituent Position Effects: The target compound’s 5-position 2-chloro-4-fluorobenzyl group differs from the 5-(4-fluorobenzyl) group in and the 5-(2-chloro-6-fluorobenzyl) group in . The 3-benzyl group in the target compound lacks electron-donating groups (e.g., 2-methoxybenzyl in ), which may reduce polarity and enhance lipophilicity .

Impact of Additional Substituents :

  • The 8-methoxy group in improves solubility but may reduce membrane permeability compared to the target compound’s unmodified indole ring .

Structural and Crystallographic Insights

X-ray diffraction (XRD) data for Compound (analogous to the target) reveals a planar pyrimidoindole core with dihedral angles of 85.2° between the benzyl substituents and the central ring. This non-coplanar arrangement minimizes steric clashes but may reduce π-stacking interactions in biological targets . In contrast, the 2-chloro-4-fluorobenzyl group in the target compound likely induces greater torsional strain due to ortho-substitution, as observed in related halogenated aromatics .

Biological Activity

3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the class of pyrimidoindoles, characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H17ClFN3OC_{24}H_{17}ClFN_3O with a molecular weight of 417.9 g/mol. The presence of chloro and fluoro substituents enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H17ClFN3OC_{24}H_{17}ClFN_3O
Molecular Weight417.9 g/mol
CAS Number1189879-71-7

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through specific interactions with microbial enzymes or cellular structures.

2. Anticancer Properties

The compound has also shown promise in anticancer applications. It appears to modulate key signaling pathways involved in cancer cell proliferation and survival. In vitro studies have reported that it can induce apoptosis in cancer cells, potentially through the activation of caspases or by disrupting mitochondrial function.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell growth.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling cascades.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various pyrimidoindole derivatives, including our compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains of bacteria.

Study 2: Cancer Cell Apoptosis

Another research effort focused on the anticancer properties of pyrimidoindole derivatives, highlighting that this compound effectively induced apoptosis in breast cancer cell lines. The study measured cell viability using MTT assays and confirmed apoptosis through flow cytometry.

Q & A

Q. Optimization Challenges :

  • Yield Improvement : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of benzyl halide) and reaction time (12–24 hours) enhances yields .
  • Byproduct Mitigation : Monitoring intermediates via TLC/HPLC reduces side products like dehalogenated analogs .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antiviral activity?

Advanced Research Question
SAR studies focus on substituent effects on biological activity:

  • Benzyl Modifications :
    • 2-Chloro-4-Fluorobenzyl : Enhances antiviral potency by increasing electrophilicity and target binding (e.g., HBV polymerase inhibition, IC50 ~50 nM) .
    • Methoxy vs. Fluoro : Methoxy groups reduce activity due to steric hindrance, while halogens improve lipophilicity and membrane permeability .
  • Pyrimidoindole Core :
    • N3-Benzyl : Critical for maintaining scaffold rigidity and π-π stacking with viral protease active sites .

Q. Methodological Approach :

  • Analog Synthesis : Systematic replacement of substituents (e.g., 3-benzyl → phenethyl) to assess activity changes .
  • Biological Assays : Dose-response curves (e.g., EC50 in HepG2 cells) and resistance profiling (e.g., HBV mutants) validate target specificity .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 447.12) and detects isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : Resolves 3D conformation (e.g., monoclinic P21/n space group, β = 105.21°) and intermolecular interactions (e.g., hydrogen bonds at 2.8–3.1 Å) .

Q. Data Interpretation :

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···F interactions contribute 12% of crystal packing) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. Huh7) or viral strains (genotype B vs. C HBV) .
  • Purity Issues : Impurities >5% (e.g., dehalogenated byproducts) can skew IC50 values .

Q. Resolution Strategies :

  • Standardized Protocols : Use WHO-recommended HBV DNA quantification methods and validate purity via HPLC (>99%) .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., fold-change vs. wild-type virus) .

What computational methods elucidate the mechanism of action against viral targets?

Advanced Research Question

  • Molecular Docking : Predicts binding modes with HBV polymerase (PDB: 1QXS). The 2-chloro-4-fluorobenzyl group occupies a hydrophobic pocket, while the pyrimidoindole core forms hydrogen bonds with Lys32 and Arg56 .
  • MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and identify critical residues for mutagenesis studies .

Q. Validation :

  • Competitive Binding Assays : Displacement of fluorescent probes (e.g., TNP-ATP) confirms target engagement .

How do solvent polarity and temperature influence the compound’s stability during storage?

Basic Research Question

  • Degradation Pathways : Hydrolysis of the lactam ring in polar solvents (e.g., DMSO/H2O) at >40°C .
  • Stability Optimization :
    • Storage Conditions : Anhydrous acetonitrile at -20°C reduces degradation to <5% over 6 months .
    • Lyophilization : Increases shelf life in solid form (no degradation after 12 months) .

What strategies improve the compound’s selectivity for Toll-like receptor 4 (TLR4) over related receptors?

Advanced Research Question

  • Substituent Engineering :
    • 8-Methyl Group : Reduces off-target binding to TLR2 (Ki >10 µM vs. TLR4 Ki = 0.8 µM) .
    • Phenethyl vs. Benzyl : Phenethyl enhances TLR4 selectivity by 20-fold via steric exclusion from TLR2 .
  • Functional Assays : NFκB luciferase reporter assays in HEK293-TLR4/MD2 cells quantify activation (EC50 = 1.2 µM) .

What in vitro and in vivo models are suitable for evaluating this compound’s anticancer potential?

Advanced Research Question

  • In Vitro :
    • Cell Viability Assays : MTT assays in MCF-7 (breast cancer) and A549 (lung cancer) cells (IC50 ~5–10 µM) .
    • Apoptosis Markers : Caspase-3/7 activation and Annexin V staining confirm mechanism .
  • In Vivo :
    • Xenograft Models : Daily oral dosing (50 mg/kg) in BALB/c mice reduces tumor volume by 60% vs. controls .

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